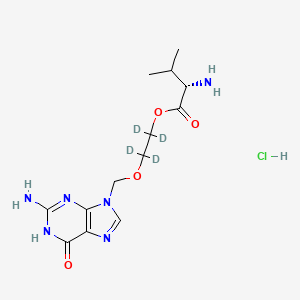

Valacyclovir-d4, Hydrochloride

説明

特性

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-SRNSESIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331910-75-8 | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-1,1,2,2-d4 ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331910-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Valacyclovir-d4, Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

<

Abstract

This technical guide provides a comprehensive overview of Valacyclovir-d4, Hydrochloride, a deuterated analog of the antiviral drug Valacyclovir. It is intended for researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties, synthesis, and analytical methodologies pertinent to its use as an internal standard in pharmacokinetic and bioequivalence studies. The guide emphasizes the scientific rationale behind its application, offering field-proven insights and detailed experimental protocols. All data and claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

The development and regulatory approval of pharmaceutical agents rely on accurate and precise quantification of the drug and its metabolites in biological matrices. This is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies. A significant challenge in these analyses, particularly with mass spectrometry-based methods, is the potential for ion suppression or enhancement from the matrix, which can lead to variability and inaccuracy. The introduction of stable isotope-labeled internal standards has been a transformative solution to this challenge.[1][2]

Valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir, is widely prescribed for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[3][4][5] Upon oral administration, it is rapidly and extensively converted to acyclovir.[3][6][7][8] To accurately measure Valacyclovir concentrations in biological samples, a reliable internal standard is paramount. This compound serves this critical role.[1] By incorporating four deuterium atoms, it becomes chemically identical to Valacyclovir but is distinguishable by its higher mass. This property allows it to co-elute with the unlabeled drug during chromatographic separation and experience similar ionization effects in the mass spectrometer, thereby providing a highly accurate and precise method for quantification.[1][2]

This guide will explore the chemical structure, properties, and applications of this compound, providing the necessary technical details for its effective use in a research and development setting.

Chemical Structure and Properties

Chemical Identity

This compound is the hydrochloride salt of the deuterated form of Valacyclovir.[1] The deuterium atoms are specifically incorporated into the molecule.

-

Chemical Name: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester-d4, monohydrochloride[9][10]

-

Synonyms: Valacyclovir-d4 HCl[3]

-

Molecular Formula: C₁₃H₁₆D₄N₆O₄·HCl

-

Molecular Weight: 360.80 g/mol (non-deuterated)[6][7]; 364.82 g/mol (deuterated)[9]

Structural Elucidation

The core structure consists of the antiviral nucleoside analog, acyclovir, esterified with the amino acid L-valine.[3][4] The deuterium atoms provide a mass shift for use in mass spectrometry-based assays.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for understanding its behavior in analytical methods and biological systems.

| Property | Value | Source |

| Appearance | White to off-white powder | [4][6] |

| Solubility | Soluble in water. | [6] |

| pKa | 1.90, 7.47, 9.43 | [6] |

| Storage | Store at -20°C | [3] |

Note: The properties are primarily sourced from commercial suppliers and are typical for this compound. It is always recommended to refer to the specific certificate of analysis provided by the supplier for lot-specific data.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the esterification of acyclovir with a deuterated L-valine derivative. The key starting material is a protected form of L-valine that is then coupled with acyclovir.[11][12]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Valaciclovir | 124832-26-4 [chemicalbook.com]

- 4. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Valaciclovir - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Valacyclovir Hydrochloride | C13H21ClN6O4 | CID 135398741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thepharmajournal.com [thepharmajournal.com]

An In-depth Technical Guide to the Synthesis and Preparation of Valacyclovir-d4, Hydrochloride

This guide provides a comprehensive, technically detailed exploration of the synthesis and preparation of Valacyclovir-d4, Hydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and critical process parameters that ensure a successful and reproducible synthesis. We will delve into the rationale behind the selection of starting materials, the nuances of reaction mechanisms, and the analytical techniques required for structural verification and purity assessment.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Development

Valacyclovir, the L-valyl ester of the potent antiviral agent Acyclovir, represents a significant advancement in the treatment of herpes virus infections. Its prodrug design markedly improves oral bioavailability compared to its parent compound. The introduction of stable isotopes, such as deuterium (²H or D), into drug molecules like Valacyclovir has become an invaluable tool in modern pharmaceutical sciences.

Deuterium-labeled compounds, such as Valacyclovir-d4, serve as critical internal standards for pharmacokinetic and bioanalytical studies, particularly in quantitative analysis by mass spectrometry (LC-MS/MS).[1] The known mass shift of the deuterated analog allows for precise differentiation from the unlabeled drug, enabling accurate quantification in complex biological matrices. The synthesis of Valacyclovir-d4, therefore, requires a meticulous approach, beginning with the synthesis of a deuterated precursor, Acyclovir-d4.

The "-d4" designation in Valacyclovir-d4 and its precursor, Acyclovir-d4, refers to the four deuterium atoms replacing hydrogen on the ethylene glycol-derived side chain. This guide will detail the synthetic pathway commencing with the preparation of the deuterated side-chain precursor, its incorporation to form Acyclovir-d4, and the subsequent esterification to yield the final product, this compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound reveals a multi-stage process. The final product is derived from Valacyclovir-d4 free base, which is the L-valine ester of Acyclovir-d4. Acyclovir-d4, in turn, is synthesized by the alkylation of a protected guanine derivative with a deuterated acyclic side chain. This key deuterated intermediate is where the isotopic labeling is introduced.

Our synthetic strategy is therefore as follows:

-

Preparation of a Key Deuterated Intermediate: Synthesis of the acyclic side chain, specifically a deuterated equivalent of a precursor like (2-acetoxyethoxy)methyl bromide, starting from a commercially available or synthesized deuterated ethylene glycol.

-

Synthesis of Acyclovir-d4: Regioselective alkylation of a protected guanine base with the deuterated side-chain precursor.

-

Synthesis of Protected Valacyclovir-d4: Coupling of Acyclovir-d4 with a protected L-valine derivative.

-

Deprotection and Salt Formation: Removal of the protecting groups and subsequent formation of the hydrochloride salt to yield this compound.

This approach ensures the precise and stable incorporation of the deuterium label at a non-exchangeable position.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of the Deuterated Side-Chain Precursor

The synthesis of Valacyclovir-d4 necessitates the initial preparation of Acyclovir-d4, which is distinguished by its deuterated side chain: 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-3,9-dihydro-6H-purin-6-one. This requires a deuterated alkylating agent. A common precursor for the synthesis of unlabeled Acyclovir is (2-acetoxyethoxy)methyl bromide. We will therefore focus on the synthesis of its deuterated analog.

The logical starting point is the di-acetylation of commercially available ethylene glycol-d4 (1,1,2,2-tetradeuterio-1,2-ethanediol).

Protocol 3.1.1: Synthesis of Ethylene Glycol-d4 Diacetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylene glycol-d4 (1.0 eq.).

-

Reagent Addition: Add glacial acetic acid (4.0 eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.). The use of a significant excess of acetic acid drives the equilibrium towards the formation of the diester.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the mixture is cooled to room temperature and washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ethylene glycol-d4 diacetate can be purified by distillation.

Protocol 3.1.2: Synthesis of (2-Acetoxyethoxy-d4)methyl Bromide

The conversion of the diacetate to the corresponding bromomethyl ether is a critical step. This can be achieved by reacting ethylene glycol-d4 diacetate with an appropriate brominating agent.

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol-d4 diacetate (1.0 eq.) in a suitable anhydrous solvent like dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath and add a brominating agent such as trimethylsilyl bromide (TMSBr) or a mixture of acetyl bromide and a Lewis acid catalyst. The addition should be done dropwise to control the exothermic reaction.

-

Reaction Conditions: The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Monitoring by TLC or GC is essential to determine the endpoint of the reaction.

-

Work-up and Purification: The reaction is carefully quenched, and the product is isolated. Purification is typically achieved through vacuum distillation to yield the desired (2-acetoxyethoxy-d4)methyl bromide.

Stage 2: Synthesis of Acyclovir-d4

With the deuterated side-chain precursor in hand, the next step is the regioselective alkylation of a guanine derivative. To prevent alkylation at other positions (such as N-7), the guanine base is typically protected. A common method involves the acylation of guanine.

Protocol 3.2.1: Preparation of Diacetylguanine

-

Reaction Setup: A suspension of guanine (1.0 eq.) in a mixture of acetic anhydride and acetic acid is prepared in a reaction vessel.

-

Reaction Conditions: The mixture is heated to reflux, during which the guanine will dissolve as it becomes acylated. The reaction is typically run for several hours to ensure complete conversion.

-

Isolation: The excess acetic anhydride and acetic acid are removed under reduced pressure to yield crude N²,9-diacetylguanine.

Protocol 3.2.2: Alkylation to form Diacetyl Acyclovir-d4

-

Reaction Setup: The crude diacetylguanine (1.0 eq.) is suspended in an appropriate solvent, such as toluene, in a flask equipped for reflux.

-

Reagent Addition: The synthesized (2-acetoxyethoxy-d4)methyl bromide (approx. 2.0 eq.) and an acid catalyst like phosphoric acid or p-toluenesulfonic acid are added.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring for several hours. The N-9 alkylation is favored under these conditions.

-

Work-up: After the reaction is complete, the mixture is cooled, and the intermediate product, N²,O-diacetylacyclovir-d4, is isolated.

Protocol 3.2.3: Deprotection to Acyclovir-d4

-

Reaction Setup: The crude N²,O-diacetylacyclovir-d4 is suspended in a methanolic ammonia solution or an aqueous sodium hydroxide solution.

-

Reaction Conditions: The mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.

-

Isolation and Purification: The reaction mixture is neutralized with an acid (e.g., hydrochloric acid). The precipitated Acyclovir-d4 is collected by filtration, washed, and dried.

Stage 3: Synthesis of N-Cbz-Valacyclovir-d4

The coupling of Acyclovir-d4 with L-valine is the next key transformation. To control the reactivity, the amino group of L-valine must be protected. The carbobenzyloxy (Cbz) group is a common choice for this purpose.

Protocol 3.3.1: Coupling Reaction

-

Activation of Cbz-L-valine: N-carbobenzyloxy-L-valine (Cbz-L-valine) (approx. 1.5 eq.) is dissolved in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The solution is cooled to between -5 °C and 0 °C. A solution of a coupling agent, typically dicyclohexylcarbodiimide (DCC) (approx. 1.5 eq.), in DMF is added slowly, maintaining the low temperature.[2][3][4]

-

Coupling with Acyclovir-d4: After a short aging period (e.g., 20 minutes), Acyclovir-d4 (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (approx. 0.15 eq.) are added to the reaction mixture.[2][3]

-

Reaction Conditions: The reaction is stirred at a low temperature (-5 °C to 0 °C) for several hours. Maintaining this temperature range is crucial to minimize racemization of the L-valine chiral center, which would lead to the formation of the D-isomer impurity.[3]

-

Work-up and Isolation: The byproduct, dicyclohexylurea (DCU), is removed by filtration. The majority of the DMF is then removed by distillation under reduced pressure. The crude N-Cbz-Valacyclovir-d4 is precipitated by adding water to the concentrated solution and collected by filtration.[2][3]

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DMF | Good solvent for all reactants; polar aprotic nature facilitates the reaction. |

| Coupling Agent | DCC | Efficiently activates the carboxylic acid for esterification. |

| Catalyst | DMAP | Acyl transfer catalyst that significantly accelerates the reaction rate. |

| Temperature | -5 °C to 0 °C | Minimizes the risk of racemization of the L-valine stereocenter.[3] |

| Stoichiometry | Excess Cbz-L-valine & DCC | Drives the reaction to completion with respect to the more valuable Acyclovir-d4. |

Stage 4: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Cbz protecting group and the formation of the stable hydrochloride salt.

Protocol 3.4.1: Catalytic Hydrogenation for Cbz Deprotection

-

Reaction Setup: The crude N-Cbz-Valacyclovir-d4 is suspended in a suitable solvent, such as DMF or a mixture of methanol, THF, and water.[2][3] A hydrogenation catalyst, typically 5% Palladium on carbon (Pd/C) or Palladium on alumina, is added.[2][3][5]

-

Hydrogenation: The reaction vessel is placed in a hydrogenator and pressurized with hydrogen gas (e.g., 3-4 kg/cm ²). The reaction is conducted at a slightly elevated temperature (e.g., 30 °C) until completion, which can be monitored by HPLC.[2][5]

-

Catalyst Removal: The catalyst is carefully removed by filtration through a bed of celite.[2][3]

-

Salt Formation and Isolation: The pH of the filtrate is adjusted to 3.0-4.0 with aqueous hydrochloric acid.[2] The product, this compound, is then precipitated, often by the addition of an anti-solvent like isopropanol or acetone.[3][5] The solid is collected by filtration, washed, and dried under vacuum.

Caption: Key stages in the conversion of Acyclovir-d4 to the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the identity, purity, and isotopic incorporation of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure of the molecule. The integration of the signals corresponding to the ethoxymethyl side chain protons should be significantly reduced or absent, confirming the incorporation of deuterium. The spectrum of unlabeled Valacyclovir typically shows characteristic peaks for the valine and guanine moieties.

-

²H NMR: Directly observes the deuterium nuclei, confirming their presence and location within the molecule.

-

¹³C NMR: Provides further structural confirmation of the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecular ion, which should correspond to the calculated mass of this compound (C₁₃H₁₇D₄N₆O₄Cl). The mass will be approximately 4 Daltons higher than the unlabeled compound.

-

MS/MS Fragmentation: The fragmentation pattern can be compared to that of an unlabeled standard. The fragment ion containing the deuterated side chain (m/z 152 for the guanine-CH₂-O-CH₂-CH₂-OH fragment in the unlabeled compound) will show a corresponding mass shift.[6]

-

-

High-Performance Liquid Chromatography (HPLC):

| Analytical Technique | Purpose | Expected Outcome for Valacyclovir-d4, HCl |

| ¹H NMR | Structural Confirmation & Deuterium Incorporation | Absence or significant reduction of signals for the four side-chain protons. |

| Mass Spectrometry | Molecular Weight Confirmation & Isotopic Purity | Molecular ion peak corresponding to the C₁₃H₁₇D₄N₆O₄Cl formula. |

| HPLC | Chemical Purity Assessment | High purity peak (e.g., >98%) with separation from potential impurities. |

Conclusion

The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure high purity and successful isotopic labeling. The key to the synthesis lies in the preparation of a deuterated acyclic side-chain precursor, which is then used to build the Acyclovir-d4 core. Subsequent esterification with protected L-valine, followed by deprotection and salt formation, yields the final target compound. The protocols and insights provided in this guide offer a robust framework for researchers to successfully prepare this important analytical standard, underscoring the synergy of synthetic organic chemistry and pharmaceutical analysis.

References

- Prasada Raju, V.V.N.K.V., et al. "An Efficient and Large Scale Process for Synthesis of Valacyclovir." Asian Journal of Chemistry.

- BenchChem. "Technical Support Center: Valacyclovir Hydrochloride Synthesis." BenchChem.

- The Pharma Innovation Journal. "Synthesis of related substances of antiviral drug Valacyclovir.

- Google Patents.

- MedchemExpress. "Valacyclovir-d4 hydrochloride | Stable Isotope." MedchemExpress.com.

- ChemicalBook. "Valacyclovir hydrochloride synthesis." ChemicalBook.

- National Center for Biotechnology Information. "Valacyclovir.

- Khan, S., et al. "Molecular and qualitative characterization of compatibility between valacyclovir hydrochloride and excipients as raw materials for the development of solid oral dosage formulation.

- Google Patents.

- ResearchGate. "An Efficient and Large Scale Process for Synthesis of Valacyclovir.

- LGC Standards. "this compound." LGC Standards.

- Google Patents.

- ResearchGate. "Chemical structure of valacyclovir, Acyclovir, Valacyclovir D4 and Acyclovir D4.

- PubMed.

- International Journal of Current Research. "Modern analytical techniques for valacyclovir hydrochloride: an overview.

- National Center for Biotechnology Information. "Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions." PubMed Central, 2022.

- ResearchGate. "Mass spectra of Valacyclovir-D8 (Q1), Valacyclovir-D8 (Q3).

- MedchemExpress. "Acyclovir-d4 (Aciclovir-d4) | Stable Isotope." MedchemExpress.com.

Sources

- 1. CN104045554A - Method for preparing ethylene glycol diacetate - Google Patents [patents.google.com]

- 2. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]

- 5. Production method of ethylene glycol diacetate (EGDA) (2013) | Wu Yibiao | 1 Citations [scispace.com]

- 6. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

The Prodrug Advantage: A Technical Guide to the Mechanism of Action of Valacyclovir and the Role of its Deuterated Analogue

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core mechanism of action of valacyclovir as a prodrug. We will explore its conversion to the active antiviral agent, acyclovir, and the subsequent molecular interactions that underpin its therapeutic efficacy against herpesviruses. Furthermore, this guide will elucidate the critical role of the isotopically labeled analogue, Valacyclovir-d4, Hydrochloride, in the robust bioanalytical methodologies required for pharmacokinetic and clinical studies.

Introduction: Overcoming Bioavailability Challenges with Prodrug Design

Acyclovir, a guanosine analogue, stands as a cornerstone in the management of infections caused by herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1][2] Its clinical utility, however, has been historically constrained by poor oral bioavailability, typically ranging from 15% to 30%.[3] This necessitates frequent, high-dose administration to achieve therapeutic plasma concentrations. To surmount this limitation, valacyclovir, the L-valyl ester of acyclovir, was developed as a prodrug.[3][4] This strategic chemical modification significantly enhances oral bioavailability, leading to a three- to five-fold increase in acyclovir plasma levels compared to oral administration of acyclovir itself.[3][5] Valacyclovir is rapidly and almost completely converted to acyclovir and the amino acid L-valine through first-pass metabolism in the intestine and liver.[6]

The Journey of a Prodrug: From Ingestion to Viral Target

The efficacy of valacyclovir is a multi-step process that begins with its absorption and culminates in the termination of viral DNA replication. This journey highlights the elegant interplay between host and viral enzymes.

Enhanced Absorption via Peptide Transporters

The addition of the L-valine ester to the acyclovir molecule allows it to be recognized and transported by the human intestinal peptide transporters, PEPT1 and PEPT2.[7] This active transport mechanism is a key contributor to the enhanced absorption of valacyclovir compared to the passive and incomplete absorption of acyclovir.[7]

Rapid and Efficient Conversion to Acyclovir

Following absorption, valacyclovir undergoes rapid and extensive first-pass hydrolysis by the enzyme valacyclovir hydrolase in the intestine and liver, releasing acyclovir and the naturally occurring amino acid, L-valine.[8] This conversion is highly efficient, with plasma concentrations of valacyclovir being transient and typically undetectable within three hours of administration.[8]

Caption: Metabolic conversion of valacyclovir to acyclovir and L-valine.

Molecular Mechanism of Antiviral Action: A Tale of Two Kinases

The antiviral activity of acyclovir is contingent upon its selective phosphorylation, a process that is initiated by a viral-specific enzyme, thereby concentrating the active drug in infected cells and minimizing toxicity to uninfected host cells.[1][9]

Viral Thymidine Kinase: The Key to Selectivity

In cells infected with HSV or VZV, the viral-encoded enzyme thymidine kinase (TK) recognizes acyclovir as a substrate and catalyzes its conversion to acyclovir monophosphate.[1][10] This initial phosphorylation step is critical for the drug's selective action, as viral TK is significantly more efficient at phosphorylating acyclovir than the host cell's thymidine kinase.[3]

Host Cell Kinases: Completing the Activation

Subsequent to the initial phosphorylation by viral TK, host cellular enzymes, such as guanylate kinase, further phosphorylate acyclovir monophosphate to acyclovir diphosphate and then to the active antiviral agent, acyclovir triphosphate.[10]

Inhibition of Viral DNA Polymerase and Chain Termination

Acyclovir triphosphate acts as a potent and selective inhibitor of viral DNA polymerase. It achieves this through two primary mechanisms:

-

Competitive Inhibition: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[1]

-

Chain Termination: Once incorporated into the viral DNA, acyclovir lacks the 3'-hydroxyl group necessary for the addition of subsequent nucleotides. This results in the irreversible termination of the DNA chain, thereby halting viral replication.[1][9]

Caption: Intracellular activation of acyclovir and inhibition of viral DNA synthesis.

The Role of this compound: An Indispensable Tool in Bioanalysis

In the realm of drug development and clinical pharmacology, accurate quantification of a drug and its metabolites in biological matrices is paramount for understanding its pharmacokinetic profile. This compound, a stable isotope-labeled analogue of valacyclovir, serves as an ideal internal standard for bioanalytical methods, particularly for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][11]

The rationale for using a deuterated internal standard is based on its chemical and physical properties being nearly identical to the analyte of interest, yet its mass is different due to the presence of deuterium atoms. This allows for:

-

Correction for Matrix Effects: It co-elutes with the unlabeled drug, experiencing similar ionization suppression or enhancement in the mass spectrometer.

-

Compensation for Variability: It accounts for variations in sample preparation, extraction efficiency, and instrument response.

The use of Valacyclovir-d4 ensures the high accuracy, precision, and robustness of the analytical method, which is essential for regulatory submissions and clinical decision-making.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the antiviral activity and pharmacokinetics of acyclovir derived from valacyclovir administration.

Table 1: In Vitro Antiviral Activity of Acyclovir

| Virus Type | IC₅₀ (μM) | IC₅₀ (µg/mL) |

| HSV-1 | 0.85[1] | 0.07 - 0.97[2] |

| HSV-2 | 0.86[1] | 0.13 - 1.66[2] |

| HSV-1 (Drug-Resistant) | > 160[4] | > 2,220[4] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.

Table 2: Pharmacokinetic Parameters of Acyclovir Following Oral Administration of Valacyclovir in Healthy Adults

| Parameter | 1000 mg Single Dose |

| Cₘₐₓ (µg/mL) | 5.19[12] |

| AUC₀₋∞ (µg·h/mL) | 14.49[12] |

| t½ (hours) | ~3[3] |

| Bioavailability (%) | 54.5 ± 9.1[3] |

Cₘₐₓ: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the quantification of valacyclovir and acyclovir in human plasma using LC-MS/MS with a deuterated internal standard, a cornerstone technique in clinical and preclinical studies.

Quantification of Valacyclovir and Acyclovir in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method and is intended for research purposes.[11]

Objective: To accurately and precisely quantify the concentrations of valacyclovir and its active metabolite, acyclovir, in human plasma samples.

Principle: A protein precipitation method is used to extract the analytes and the internal standard from the plasma matrix. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in the multiple reaction monitoring (MRM) mode.

Materials:

-

Human plasma (blank, calibrators, and quality control samples)

-

Valacyclovir and Acyclovir reference standards

-

This compound and Acyclovir-d4 (Internal Standards)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., API 4000 or equivalent)

-

Analytical column (e.g., Waters Atlantis T3 C18, 5 µm, 150 x 2.1 mm)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of valacyclovir, acyclovir, Valacyclovir-d4, and Acyclovir-d4 in ultrapure water.

-

Prepare serial dilutions of the working standard solutions containing both valacyclovir and acyclovir in acetonitrile.

-

Prepare a working internal standard solution containing Valacyclovir-d4 and Acyclovir-d4 in acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

To 10 µL of plasma sample (calibrator, QC, or unknown), add 40 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 2 mM ammonium acetate and 0.2% formic acid.

-

Mobile Phase B: Acetonitrile with 0.2% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Establish a suitable gradient to achieve separation of the analytes.

-

-

Mass Spectrometric Conditions (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

MRM Transitions:

-

Valacyclovir: m/z 325.2 → 152.1

-

Valacyclovir-d4: m/z 329.2 → 152.1

-

Acyclovir: m/z 226.2 → 152.1

-

Acyclovir-d4: m/z 230.2 → 152.1

-

-

Optimize other mass spectrometer parameters (e.g., declustering potential, collision energy) for maximum sensitivity.

-

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a weighted linear regression model to fit the calibration curves.

-

Determine the concentrations of valacyclovir and acyclovir in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

-

Caption: Experimental workflow for plasma sample analysis by LC-MS/MS.

Conclusion

Valacyclovir represents a successful application of prodrug chemistry to overcome the pharmacokinetic limitations of its parent drug, acyclovir. Its enhanced oral bioavailability, achieved through active transport and efficient enzymatic conversion, has significantly improved the clinical management of herpesvirus infections. The intricate mechanism of action, relying on a cascade of viral and host cellular enzymes, ensures selective targeting of infected cells and potent inhibition of viral replication. The use of its deuterated analogue, this compound, as an internal standard in bioanalytical methods like LC-MS/MS, is indispensable for the accurate and reliable characterization of its pharmacokinetic profile, underpinning its safe and effective use in diverse patient populations. This guide provides a comprehensive overview of these critical aspects, offering valuable insights for professionals in the fields of virology, pharmacology, and drug development.

References

-

Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. PubMed. Available at: [Link]

-

Acyclovir Susceptibility of Herpes Simplex Virus Isolates at King Chulalongkorn Memorial Hospital, Bangkok. PubMed. Available at: [Link]

-

A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. PMC. Available at: [Link]

-

Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers. PubMed. Available at: [Link]

-

Pharmacokinetics of valaciclovir. Journal of Antimicrobial Chemotherapy - Oxford Academic. Available at: [Link]

-

Valacyclovir and Acyclovir Pharmacokinetics in Immunocompromised Children. PMC. Available at: [Link]

-

VALACYCLOVIR: DEVELOPMENT, TREATMENT AND PHARMACOKINETICS. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

-

Summary pharmacokinetic parameters for acyclovir from valacyclovir administration. ResearchGate. Available at: [Link]

-

Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates. PMC. Available at: [Link]

-

An LC–MS–MS Method for the Simultaneous Quantitation of Acyclovir and Valacyclovir in Human Plasma. ResearchGate. Available at: [Link]

-

A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. MDPI. Available at: [Link]

-

Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains. PubMed Central. Available at: [Link]

-

Concentration-time profiles of acyclovir as predicted by the final... ResearchGate. Available at: [Link]

-

Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. NIH. Available at: [Link]

-

Pharmacokinetics of valaciclovir. ResearchGate. Available at: [Link]

-

Determination of Assay and Peak Purity Evaluation of Acyclovir and Valacyclovir by RP-HPLC Method. Research Trend. Available at: [Link]

-

Evaluation of pharmacokinetics and bioequivalence of valacyclovir hydrochloride tablets by HPLC-MS/MS. ResearchGate. Available at: [Link]

-

Development and Validation of a Sensitive LC–MS/MS Method for Determination of Valacyclovir in Human Plasma: Application to a Bioequivalence Study. ResearchGate. Available at: [Link]

-

Pharmacokinetics and bioequivalence study of valacyclovir hydrochloride capsules after single dose administration in healthy Chinese male volunteers. PubMed. Available at: [Link]

-

A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. PubMed Central. Available at: [Link]

-

office of clinical pharmacology review. FDA. Available at: [Link]

-

Valacyclovir Versus Acyclovir for HSV Prophylaxis in Neutropenic Patients. ResearchGate. Available at: [Link]

-

An Investigation of the Steady-State Pharmacokinetics of Oral Valacyclovir in Immunocompromised Children. CORE. Available at: [Link]

-

Critical Review of Synthesis, Toxicology and Detection of Acyclovir. MDPI. Available at: [Link]

-

Valacyclovir Hydrochloride. PubChem. Available at: [Link]

-

Valacyclovir. PubChem. Available at: [Link]

-

Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids. PubMed. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. fda.gov [fda.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to Valacyclovir-d4, Hydrochloride for Advanced Bioanalytical Applications

Introduction

Valacyclovir, the L-valyl ester of aciclovir, represents a significant advancement in antiviral therapy, primarily targeting herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] Its designation as a prodrug is central to its clinical efficacy; following oral administration, it undergoes rapid and near-complete conversion into the active antiviral agent, aciclovir, and the amino acid L-valine.[3][4][5][6] This biotransformation dramatically enhances the bioavailability of aciclovir to approximately 55%, a three- to five-fold increase compared to the oral administration of aciclovir itself.[4][7]

For researchers and drug development professionals, the precise quantification of valacyclovir and its active metabolite, aciclovir, in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and metabolism studies. Valacyclovir-d4, Hydrochloride, a stable isotope-labeled (SIL) analog of the parent drug, serves as the gold-standard internal standard (IS) for these demanding bioanalytical assays.[8][9] The incorporation of four deuterium atoms provides a distinct mass shift without altering the physicochemical properties, enabling highly accurate and precise quantification by mass spectrometry.[10][11] This guide provides an in-depth overview of the core chemical information, mechanism of action, and state-of-the-art analytical methodologies pertinent to the use of this compound in a research setting.

Core Chemical & Physical Properties

A thorough understanding of the fundamental properties of this compound is the foundation for its effective use in experimental design. Key data are summarized below.

| Property | Value | Source(s) |

| Chemical Name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-d4 ester, monohydrochloride | [12] |

| Molecular Formula | C₁₃H₁₇D₄ClN₆O₄ | [12][13] |

| Molecular Weight | 364.82 g/mol | [12] |

| CAS Number | 1331910-75-8 | [9][12] |

| Unlabeled CAS | 124832-27-5 | [12][14][15] |

| Appearance | White to off-white solid/powder | [15][16][17] |

| Solubility | Soluble in water (>20 mg/mL) and DMSO. Slightly soluble in methanol and ethanol. | [14][15][18] |

| Storage | Store at -20°C for long-term stability. For short-term, store at room temperature, desiccated. | [14][19] |

| Stability | Highly pH-dependent. Most stable in acidic conditions (pH ≤ 4).[17][20][21] Hydrolysis to aciclovir accelerates in neutral and alkaline solutions.[17][20][21] Protect from light, especially in solution.[17] |

Mechanism of Action & Metabolic Pathway

The therapeutic action of valacyclovir is indirect. As a prodrug, its journey from administration to viral inhibition is a multi-step enzymatic cascade, which is crucial to understand for interpreting pharmacokinetic data.

-

Absorption & Hydrolysis : After oral administration, valacyclovir is absorbed through the gastrointestinal tract, likely via intestinal dipeptide transporters.[7] It then undergoes rapid first-pass hydrolysis by the enzyme valacyclovir hydrolase, primarily in the intestine and liver, yielding aciclovir and L-valine.[3][7][16] Plasma concentrations of unconverted valacyclovir are consequently low and transient.[16]

-

Viral-Specific Activation : Aciclovir is selectively taken up by virus-infected cells. Inside these cells, the viral-encoded enzyme thymidine kinase (TK) initiates the first phosphorylation step, converting aciclovir to aciclovir monophosphate. This step is critical for the drug's selectivity, as viral TK is approximately 3000 times more effective in this conversion than the host cell's TK.[2]

-

Cellular Phosphorylation : Host cell kinases, such as guanylate kinase, further phosphorylate the monophosphate form to aciclovir diphosphate and subsequently to the active form, aciclovir triphosphate.[2][3]

-

Inhibition of Viral DNA Synthesis : Aciclovir triphosphate acts as a potent inhibitor of viral DNA polymerase.[1][14] It achieves this through three primary mechanisms:

-

Competitive inhibition with deoxyguanosine triphosphate for the viral DNA polymerase.[3]

-

Incorporation into the growing viral DNA strand.

-

Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.[2][3]

-

The use of Valacyclovir-d4 as an internal standard is predicated on the fact that deuteration does not alter this metabolic pathway. It co-elutes chromatographically with the unlabeled drug and experiences identical metabolic and extraction efficiencies, ensuring that any sample loss or matrix-induced signal variation is accounted for, thereby providing a highly reliable quantification of the therapeutic agent.[22][23][24]

Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the simultaneous quantification of valacyclovir and its metabolite aciclovir in biological matrices like plasma.[8][25][26] The method offers unparalleled sensitivity, specificity, and throughput.

Principle of the Assay

The core of the method relies on separating the analytes (valacyclovir and aciclovir) from plasma components using High-Performance Liquid Chromatography (HPLC) and then detecting and quantifying them using a mass spectrometer. The use of a stable isotope-labeled internal standard, Valacyclovir-d4 (and often Aciclovir-d4 for the metabolite), is critical. The IS is added at a known concentration to all samples and standards at the beginning of the sample preparation process. It co-elutes with its corresponding analyte and corrects for variability in sample extraction, matrix effects, and instrument response.[10][22]

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol is a representative workflow and should be optimized and fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.

1. Materials and Reagents

-

Reference Standards: Valacyclovir HCl, Aciclovir

-

Internal Standards: Valacyclovir-d4 HCl, Aciclovir-d4

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid, ammonium acetate.

-

Human plasma (with K2EDTA anticoagulant).

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and internal standards in methanol or a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the reference standards in a mixture of methanol and water to create calibration curve (CC) and quality control (QC) standards.

-

Internal Standard (IS) Working Solution: Dilute the IS stock solutions with acetonitrile to a final concentration (e.g., 200 nM).[8]

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 10-50 µL of plasma into the appropriate tubes.

-

Add a 4-fold volume of the IS working solution in acetonitrile (e.g., 40-200 µL).[8] This step simultaneously adds the IS and precipitates plasma proteins.

-

Vortex vigorously for 5 minutes to ensure complete mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a clean 96-well plate or LC vials for analysis.

4. LC-MS/MS Instrumental Conditions

The following tables provide typical starting parameters for method development.

Table 2: Liquid Chromatography Parameters

| Parameter | Typical Setting | Rationale |

|---|---|---|

| LC System | Shimadzu HPLC or equivalent | Provides robust and reproducible gradients. |

| Column | Waters Atlantis T3 C18 (e.g., 150x2.1mm, 5µm) | C18 chemistry provides good retention for these moderately polar compounds.[8] |

| Mobile Phase A | 0.2% Formic Acid & 2 mM Ammonium Acetate in Water | Provides protons for positive ionization and buffering for good peak shape.[8] |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column.[8] |

| Flow Rate | 0.2 mL/min | A lower flow rate is often optimal for sensitivity with ESI.[8] |

| Gradient | A time-programmed gradient from low %B to high %B | Ensures separation of analytes from matrix components and each other. |

| Injection Volume | 10 µL | A typical volume for balancing sensitivity and peak shape.[8] |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run times. |

Table 3: Tandem Mass Spectrometry Parameters

| Parameter | Typical Setting | Rationale |

|---|---|---|

| MS System | API 4000 QTRAP or equivalent | A triple quadrupole MS is required for MRM experiments.[8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Analytes contain basic nitrogens that are readily protonated.[27] |

| MRM Transitions | See below | Specific precursor-to-product ion transitions ensure high selectivity. |

| Valacyclovir | m/z 325.1 → 152.0 | [27] |

| Valacyclovir-d4 | m/z 329.1 → 152.0 | The d4-label adds 4 Da to the precursor; the fragment is unlabeled. |

| Aciclovir | m/z 226.1 → 151.9 | [27] |

| Aciclovir-d4 | m/z 230.1 → 156.0 | A common labeling pattern for Aciclovir-d4. |

| Dwell Time | 100-200 ms | Balances the number of data points across the peak with signal intensity. |

| Source Temp. | 500-600°C | Optimizes desolvation of the ESI droplets. |

Applications in Research & Drug Development

The primary application of this compound is as an internal standard in regulated bioanalysis to support various stages of drug development.

-

Pharmacokinetic (PK) Studies: Accurate quantification of valacyclovir and aciclovir over a time course following drug administration allows for the determination of key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life. These are essential for understanding the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

-

Bioequivalence (BE) Studies: BE studies are required for the approval of generic drug products. These studies compare the pharmacokinetic profile of a generic formulation to that of the innovator product to ensure they perform equivalently. The precision afforded by using Valacyclovir-d4 is critical for the statistical analysis in these pivotal trials.[22]

-

Therapeutic Drug Monitoring (TDM): In certain clinical situations, such as in patients with renal impairment or in pediatric populations, monitoring drug levels can help optimize dosing and minimize toxicity.[6][28] LC-MS/MS methods using deuterated internal standards provide the accuracy needed for clinical decision-making.

Conclusion

This compound is an indispensable tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in LC-MS/MS-based bioanalysis. By mimicking the exact behavior of the unlabeled drug, it effectively mitigates the analytical variability inherent in complex biological matrices, enabling the generation of robust and reliable data essential for regulatory submissions and advancing our understanding of antiviral pharmacokinetics.

References

-

How valacyclovir works: Mechanism of action explained. (2025, October 10). Medical News Today. [Link]

-

Shi, J., et al. (2018). A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. Journal of Chromatography B, 1092, 447-452. [Link]

-

What is the mechanism of Valacyclovir Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

-

Valacyclovir. PubChem, National Institutes of Health. [Link]

-

Soul-Lawton, J., et al. (1995). Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans. Antimicrobial Agents and Chemotherapy, 39(12), 2759-2764. [Link]

-

Valacyclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index, Pediatric Oncall. [Link]

-

Plasma pharmacokinetics of oral acyclovir and valacyclovir. ResearchGate. [Link]

-

Valaciclovir. Wikipedia. [Link]

-

Hoglund, M., et al. (2004). Pharmacokinetics of valaciclovir. Journal of Antimicrobial Chemotherapy, 53(5), 747-751. [Link]

-

Frenkel, L. M., et al. (2009). Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function. Antimicrobial Agents and Chemotherapy, 53(5), 2118-2124. [Link]

-

Acyclovir vs. Valacyclovir: Understanding the Differences. Everlywell. [Link]

-

Bharathi, C. S., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Valacyclovir. Acta Scientific Pharmaceutical Sciences, 5(6), 23-30. [Link]

-

An LC–MS–MS Method for the Simultaneous Quantitation of Acyclovir and Valacyclovir in Human Plasma. ResearchGate. [Link]

-

Sugumaran, M., et al. (2011). RP-HPLC method for the determination of Valacyclovir in bulk and Pharmaceutical formulation. Der Pharma Chemica, 3(4), 190-194. [Link]

-

UV Spectrophotometric Method for the Estimation of Valacyclovir HCl in Tablet Dosage Form. SciSpace. [Link]

-

Reddy, N., et al. (2016). Development and validation of new analytical methods for the estimation of Valacyclovir hydrochloride in pharmaceutical dosage form. Der Pharmacia Lettre, 8(1), 296-303. [Link]

-

Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. Journal of Pharmaceutical Negative Results. [Link]

-

Vinks, A. A., et al. (2021). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. Molecules, 26(19), 5985. [Link]

-

Fish, D. N., et al. (1999). Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids. American Journal of Health-System Pharmacy, 56(19), 1957-1960. [Link]

-

Gikonyo, N. K., et al. (2010). Analysis of the antiviral drugs acyclovir and valacyclovir-hydrochloride in tsetse flies (Glossina pallidipes) using LC-MSMS. Journal of Chromatography B, 878(26), 2351-2356. [Link]

-

Valacyclovir Hydrochloride D4. AptoChem. [Link]

-

VALTREX (valacyclovir hydrochloride) Label. U.S. Food and Drug Administration. [Link]

-

Wróblewski, K., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 119-126. [Link]

-

Valacyclovir – Vorinostat. Trissel's Stability of Compounded Formulations, 6th Edition. [Link]

-

Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Valacyclovir-D4 Hydrochloride. Acanthus Research. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(5), 624-633. [Link]

-

Shende, P., et al. (2017). Design and Evaluation of Valacyclovir Hydrochloride Floating Microsphere. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 135-150. [Link]

-

Granero, G. E., & Amidon, G. L. (2006). Stability of valacyclovir: implications for its oral bioavailability. International journal of pharmaceutics, 317(1), 14-18. [Link]

-

Deuterated Internal Standard: Significance and symbolism. The Baineann. [Link]

Sources

- 1. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valaciclovir - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]

- 4. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valacyclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. Valacyclovir-D4 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 14. 伐昔洛韦 盐酸盐 水合物 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 15. Valacyclovir Hydrochloride - LKT Labs [lktlabs.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Valaciclovir | 124832-26-4 [chemicalbook.com]

- 20. pharmacylibrary.com [pharmacylibrary.com]

- 21. Stability of valacyclovir: implications for its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 25. actascientific.com [actascientific.com]

- 26. researchgate.net [researchgate.net]

- 27. Analysis of the antiviral drugs acyclovir and valacyclovir-hydrochloride in tsetse flies (Glossina pallidipes) using LC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

A Technical Guide to Deuterium-Labeled Valacyclovir for Antiviral Research

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of deuterium-labeled valacyclovir in antiviral research. It is designed for researchers, scientists, and drug development professionals seeking to leverage the kinetic isotope effect to enhance the pharmacokinetic properties of this potent antiviral agent. This document delves into the scientific rationale behind deuterium labeling, offers detailed experimental protocols, and presents a framework for evaluating the therapeutic potential of deuterated valacyclovir.

Introduction: The Rationale for Deuterating Valacyclovir

Valacyclovir, the L-valyl ester prodrug of acyclovir, is a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[][2] Its mechanism of action relies on its conversion to acyclovir, which, upon phosphorylation by viral thymidine kinase, inhibits viral DNA polymerase, thereby terminating viral replication.[3][4] While effective, the pharmacokinetic profile of valacyclovir presents opportunities for enhancement.

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug discovery to improve the metabolic stability of pharmaceuticals.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[7][8] This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance, prolonged half-life, and increased systemic exposure.[][10] By selectively deuterating valacyclovir at metabolically labile positions, it is hypothesized that its conversion to acyclovir and subsequent degradation can be modulated, potentially leading to improved therapeutic efficacy and patient compliance through less frequent dosing.

This guide will provide the technical framework for synthesizing and evaluating deuterium-labeled valacyclovir as a next-generation antiviral agent.

Valacyclovir's Mechanism of Action and Metabolic Pathway

Valacyclovir is an L-valine ester of acyclovir.[2] This esterification significantly enhances the oral bioavailability of acyclovir from approximately 10-20% to about 55%.[11] After oral administration, valacyclovir is rapidly and almost completely converted to acyclovir and L-valine by intestinal and/or hepatic first-pass hydrolysis.[12]

The antiviral activity of valacyclovir is entirely attributable to its active metabolite, acyclovir. The mechanism unfolds in a series of steps selectively within virus-infected cells:

-

Selective Phosphorylation: Acyclovir is first phosphorylated to acyclovir monophosphate by viral thymidine kinase, an enzyme not significantly present in uninfected host cells.

-

Further Phosphorylation: Host cell kinases then convert the monophosphate to acyclovir diphosphate and subsequently to the active acyclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits viral DNA polymerase and is also incorporated into the growing viral DNA chain.

-

Chain Termination: The incorporation of acyclovir triphosphate results in obligate chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA synthesis.[3][4]

The metabolic pathway of valacyclovir is a critical consideration for deuteration. The primary metabolic step is the hydrolysis of the ester bond to release acyclovir. While this is a desired conversion, subsequent metabolism of acyclovir to inactive metabolites, such as 9-carboxymethoxymethylguanine (CMMG), represents a clearance pathway that could be attenuated by deuteration.

Diagram: Valacyclovir Activation and Mechanism of Action

Sources

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Valacyclovir-d4, HCl

An In-Depth Technical Guide to the Physical and Chemical Properties of Valacyclovir-d4, Hydrochloride

Executive Summary

This compound is the deuterium-labeled analogue of Valacyclovir HCl, a widely utilized antiviral prodrug. Its primary application lies in its role as a high-fidelity internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms on the ethyl linker provides a distinct mass shift of +4 atomic mass units, enabling precise differentiation from the unlabeled parent drug while maintaining virtually identical physicochemical properties and chromatographic behavior. This guide provides a comprehensive overview of its chemical identity, physical characteristics, stability profile, and analytical methodologies, offering field-proven insights for researchers, analytical scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

Valacyclovir-d4, HCl is structurally the L-valine ester of Acyclovir, where four hydrogen atoms on the ethoxy linker have been replaced with deuterium. This isotopic substitution is the cornerstone of its utility in analytical chemistry.

Table 1: Core Chemical Identification Data

| Property | Value | Source |

|---|---|---|

| Chemical Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | [1] |

| CAS Number | 1331910-75-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇D₄ClN₆O₄ | [1][3][4] |

| Molecular Weight | 364.82 g/mol | [1][3][4] |

| Parent Compound | Valacyclovir (CAS: 124832-26-4) | [1][5] |

| Active Moiety | Acyclovir |[1][6][7] |

The strategic placement of deuterium on the ethyl chain, which links the acyclovir moiety to the L-valine ester, ensures that the label is stable and not subject to chemical exchange under typical physiological or analytical conditions.

Caption: Chemical structure of Valacyclovir-d4, highlighting the four deuterium atoms.

Physicochemical Properties

The physical properties of Valacyclovir-d4, HCl are nearly identical to its non-deuterated counterpart, a critical feature for its function as an internal standard. This ensures that its behavior during sample extraction, chromatography, and ionization mirrors that of the analyte.

Table 2: Summary of Physical and Chemical Properties

| Property | Description | Source |

|---|---|---|

| Appearance | White to off-white or pale yellow solid powder. | [4][8][9] |

| Solubility | Soluble in water (170 mg/mL for unlabeled HCl salt). Slightly soluble in methanol. | [4][9] |

| pKa | 1.90, 7.47, 9.43 (for unlabeled HCl salt). | [10] |

| Melting Point | 159-162°C (for unlabeled HCl salt). | [9] |

| Purity (HPLC) | Typically ≥93-98%. |[4][9] |

Chemical Stability and Degradation Profile

Understanding the stability of Valacyclovir-d4, HCl is paramount for ensuring the integrity of stock solutions, calibrators, and study samples. Its degradation profile is primarily governed by the hydrolysis of the L-valine ester bond.

pH-Dependent Hydrolysis

The stability of Valacyclovir is highly dependent on pH.[8]

-

Acidic Conditions (pH < 4): The molecule is most stable. At a pH of 1.8, only 2% hydrolysis was observed over 24 hours.[8][11] This stability is critical for withstanding the acidic environment of the stomach, which is relevant for pharmacokinetic studies of the parent drug.

-

Neutral and Alkaline Conditions (pH > 4): Degradation via hydrolysis accelerates significantly as the pH increases.[8][12] The primary degradation pathway is the cleavage of the ester linkage, yielding Acyclovir (or Acyclovir-d4) and L-valine.[8] This conversion is the fundamental mechanism of its action as a prodrug.[7]

Photostability and Thermal Stability

Valacyclovir is susceptible to photodegradation, particularly in solution and under alkaline conditions.[8][13] Therefore, all solutions should be protected from light. The compound is reported to be relatively stable under thermal stress in its solid state but degrades in solution when heated.[13]

Major Degradation Products

The principal degradation product is Acyclovir.[8] Under more strenuous conditions, Acyclovir can further degrade to form guanine.[8] Analytical methods must be able to resolve Valacyclovir from these potential degradants to ensure accurate quantification.

Caption: Primary degradation and metabolic pathway of Valacyclovir-d4.

Analytical Characterization and Protocols

The primary role of Valacyclovir-d4, HCl is as an internal standard in quantitative analysis. Its characterization is predominantly performed using chromatography and mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for the quantification of Valacyclovir and its metabolite, Acyclovir, in biological matrices. The use of Valacyclovir-d4, HCl as an internal standard is considered the gold standard.

-

Causality of Use as an Internal Standard: Deuterated standards are ideal because their chemical and physical properties (solubility, pKa, chromatographic retention time, ionization efficiency) are nearly identical to the analyte.[1][2] This ensures that any loss of analyte during sample preparation or variations in instrument response are mirrored by the internal standard, allowing for highly accurate and precise quantification. The mass difference ensures that the detector can distinguish between the analyte and the standard.[1]

-

Mass Spectrometric Behavior: In positive ion mode electrospray ionization (ESI), Valacyclovir-d4 forms a protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for separating Valacyclovir from its metabolites and degradants.

-

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[14]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.[14][15][16] Adjusting the pH of the aqueous phase is critical for achieving good peak shape and retention; a slightly acidic pH (e.g., 3.5) is often employed.[14]

-

Detection: UV detection is typically set at an absorption maximum of around 251-254 nm.[14][15][17]

Experimental Protocol: Quantification of Valacyclovir in Human Plasma via LC-MS/MS

This protocol is a representative example for the bioanalysis of Valacyclovir using Valacyclovir-d4, HCl as an internal standard.

1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of Valacyclovir and Valacyclovir-d4, HCl in water. b. Create a series of working standard solutions by serially diluting the Valacyclovir stock solution with acetonitrile/water (50:50) to generate calibration standards (e.g., ranging from 2 nM to 5000 nM).[6] c. Prepare an internal standard (IS) working solution of Valacyclovir-d4 at a fixed concentration (e.g., 200 nM) in acetonitrile.[6]

2. Sample Preparation (Protein Precipitation): a. To 10 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 40 µL of the IS working solution. b. Vortex the mixture for 5 minutes to precipitate proteins. c. Centrifuge at 17,000 x g for 10 minutes at 4°C.[6] d. Carefully transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Conditions: a. LC System: Standard HPLC or UHPLC system. b. Column: Waters Atlantis T3 C18 or equivalent.[6] c. Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. d. Flow Rate: 0.4 mL/min. e. Injection Volume: 5 µL. f. Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source. g. Ionization Mode: Positive Ion Mode. h. MRM Transitions:

- Valacyclovir: 325.2 → 152.1

- Valacyclovir-d4 (IS): 329.2 → 152.1[6]

4. Data Analysis and Validation: a. Quantify Valacyclovir by calculating the peak area ratio of the analyte to the internal standard. b. Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibrators using a weighted linear regression. c. The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Caption: Bioanalytical workflow for Valacyclovir quantification using an internal standard.

Synthesis Overview

The synthesis of Valacyclovir-d4, HCl mirrors the established routes for unlabeled Valacyclovir, with the key difference being the use of a deuterated starting material for the ethoxy linker. A common approach involves:

-

Protection: The amino group of L-valine is protected, often using a carbobenzyloxy (Cbz) or t-BOC group.[18][19]

-

Coupling: The protected L-valine is coupled to Acyclovir-d4 using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[18][19] The Acyclovir-d4 itself is prepared using a deuterated equivalent of a starting material like 2-chloroethoxymethyl acetate.

-

Deprotection and Salt Formation: The protecting group is removed (e.g., via catalytic hydrogenation for Cbz) and the hydrochloride salt is formed by treatment with hydrochloric acid.[18][20]

References

- This compound - 1331910-75-8 - Vulcanchem. (n.d.).

- Valacyclovir-d4 hydrochloride | Stable Isotope - MedchemExpress.com. (n.d.).

- Valaciclovir | 124832-26-4 - ChemicalBook. (n.d.).

- This compound - LGC Standards. (n.d.).

- Method Development, Validation and Stress Studies of Valacyclovir HCL in Bulk and Pharmaceutical Dosage Form Using RP-HPLC. (2022). International Journal of Pharmaceutical Sciences and Research, 76(1).

- Sinha, A., Shrivastava, R., & Yadav, J. (n.d.). Modern analytical techniques for valacyclovir hydrochloride: an overview.

- This compound - LGC Standards (alternate link). (n.d.).

- Valacyclovir, D- | C13H20N6O4 | CID 135459833 - PubChem. (n.d.).

- This compound CAS 1331910-75-8 - United States Biological. (n.d.).

- A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. (n.d.).

- Development and validation of new analytical methods for the estimation of Valacyclovir hydrochloride in pharmaceutical dosage form. (n.d.). Scholars Research Library.

- Valacyclovir Hydrochloride Stability and Degradation Pathways: A Technical Support Resource. (n.d.). Benchchem.

- Stability of valacyclovir: implications for its oral bioavailability. (2006). International Journal of Pharmaceutics, 321(1-2), 65-70.

- Technical Support Center: Valacyclovir Hydrochloride Synthesis. (n.d.). Benchchem.

- HPLC chromatograms representing degradation behavior of valacyclovir in 0.01 N NaOH. (n.d.).

- Stability Indicating Method Development and Validation for Estimation of Valacyclovir in Pharmaceutical Preparation. (n.d.). Journal of Pharmaceutical Sciences and Research.

- Valacyclovir Hydrochloride | C13H21ClN6O4 | CID 135398741 - PubChem. (n.d.).

- Valacyclovir Hydrochloride. (2012). USP-NF.

- Chemical structure of valacyclovir (A), Valacyclovir-D8 (B). (n.d.).

- Quantitative evaluation of impurities G and S in Valaciclovir Hydrochloride Hydrate active pharmaceutical ingredient using liquid chromatography-mass spectrometry analytical method. (2023). International Journal of Pharmaceutical Sciences and Research.

- Valacyclovir Hydrochloride - LKT Labs. (n.d.).

- Synthesis of related substances of antiviral drug Valacyclovir. (2021).

- Stability of valacyclovir: Implications for its oral bioavailability | Request PDF. (n.d.).

- Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids. (1999). American Journal of Health-System Pharmacy, 56(19), 1957-60.

- Synthesis and Characterization of Valacyclovir HCl Hybrid Solid Lipid Nanoparticles by Using N

- VALACYCLOVIR-D4 HCL | CAS No- NA | Simson Pharma Limited. (n.d.).

- RP-HPLC estimation of valacyclovir HCL in tablet formulation. (n.d.).

- AspDotNetStorefront - Valacyclovir Hydrochloride D4 - Aptochem. (n.d.).

- An Efficient and Large Scale Process for Synthesis of Valacyclovir. (n.d.). Dr.

- Valacyclovir HCl | New Drug Approvals. (2019).

- RP-HPLC method for the determination of Valacyclovir in bulk and Pharmaceutical formul

- Development and validation of RP-HPLC method for the determination of valacyclovir hydrochloride and its related substances in tablet formulation. (n.d.).

- Mass spectra of Valacyclovir-D8 (Q1), Valacyclovir-D8 (Q3). (n.d.).

- Synthesis of Potential Impurities of Valacyclovir Hydrochloride: An Anti-Retroviral Drug. (n.d.). Connect Journals.

- Baluni and Bastikar, IJPSR, 2023; Vol. 14(1): 330-339. (2023). International Journal of Pharmaceutical Sciences and Research.

- VALTREX (valacyclovir hydrochloride) Label. (n.d.).

- Development and Validation of a Sensitive LC–MS/MS Method for Determination of Valacyclovir in Human Plasma: Application to a Bioequivalence Study. (n.d.).

Sources

- 1. This compound (1331910-75-8) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]